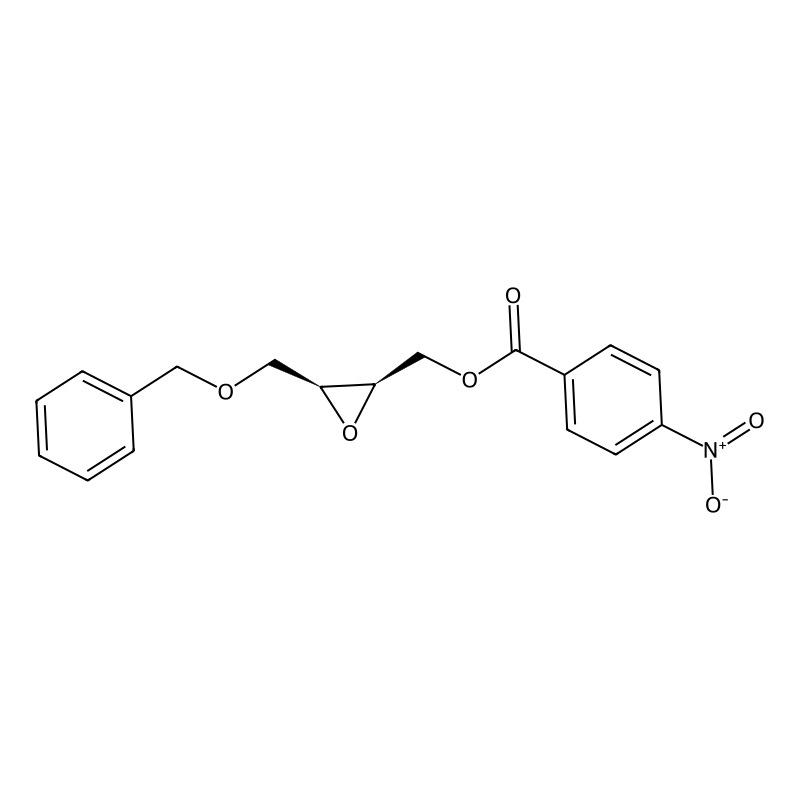

((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate is a synthetic compound characterized by its complex structure, which includes an epoxide group and a nitrobenzoate moiety. Its molecular formula is C18H17NO6, and it has a molecular weight of approximately 343.33 g/mol. The compound's structure features a benzyloxy group attached to an oxirane ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

There is no documented information regarding a specific mechanism of action for this compound.

- Epoxide Ring Opening: The oxirane ring can undergo nucleophilic attack, leading to the formation of diols or other derivatives.

- Esterification: The carboxylic acid component (4-nitrobenzoic acid) can react with alcohols to form esters, which can be useful in synthesizing derivatives of this compound.

- Reduction Reactions: The nitro group may be reduced to an amine under specific conditions, altering the compound's biological activity and properties.

These reactions highlight the compound's versatility in synthetic applications.

The synthesis of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate typically involves several steps:

- Formation of the Epoxide: Starting from a suitable precursor (such as an allylic alcohol), an epoxidation reaction can be performed using peracids.

- Protection of Hydroxyl Groups: The hydroxyl group may be protected using a benzyloxy group through standard alkylation techniques.

- Esterification: The final step involves reacting the protected epoxide with 4-nitrobenzoic acid in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to form the ester.

These methods allow for the efficient production of the compound while maintaining its stereochemistry .

((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs due to its structural features.

- Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.

- Research: In studying reaction mechanisms involving epoxides and nitro compounds.

Interaction studies are crucial for understanding how ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate interacts with biological targets. These studies may include:

- Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.

- In Vitro Studies: Evaluating cytotoxicity and other biological effects on cell lines.

- Mechanistic Studies: Investigating how the compound's structure influences its reactivity and biological activity.

Such studies are essential for determining the safety and efficacy of the compound in potential therapeutic applications.

Several compounds share structural features with ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Nitrophenyl glycidyl ether | Contains a glycidyl group | Known for its epoxy resin applications |

| Benzyloxy methyl epoxide | Similar oxirane structure | Used in polymer chemistry |

| Nitrobenzene derivatives | Contains nitro groups | Exhibits diverse biological activities |

Each of these compounds has unique properties that distinguish them from ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate while sharing common functional groups that may influence their reactivity and biological activity .

Molecular Formula and Mass

((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate is an organic compound with the molecular formula C₁₈H₁₇NO₆ [1] [2]. This compound has a molecular weight of 343.33-343.34 g/mol, as determined by precise analytical measurements [1] [3]. The compound is registered under the Chemical Abstracts Service (CAS) number 78469-86-0 and has been assigned the MDL number MFCD00043126 for database identification purposes [1] [3].

The molecular structure can be represented using the SMILES notation: O=C(OC[C@H]1O[C@H]1COCC2=CC=CC=C2)C3=CC=C(N+=O)C=C3, which encodes the connectivity and stereochemistry of all atoms in the molecule [1]. This notation is particularly useful for computational chemistry and database searches.

Table 1: Molecular Formula and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇NO₆ |

| Molecular Weight (g/mol) | 343.33-343.34 |

| CAS Number | 78469-86-0 |

| MDL Number | MFCD00043126 |

| Melting Point (°C) | 78-80 |

| Boiling Point (°C) | 509.5±35.0 (Predicted) |

| Density (g/cm³) | 1.299±0.06 (Predicted) |

| Optical Activity ([α]20/D) | +34±1°, c = 0.5% in chloroform |

| Storage Conditions | Sealed in dry, 2-8°C |

The physical properties of this compound include a melting point range of 78-80°C and a predicted boiling point of approximately 509.5±35.0°C [2] [3]. The compound exhibits optical activity with a specific rotation [α]20/D of +34±1° when measured at a concentration of 0.5% in chloroform, confirming its chiral nature [3] [4].

Stereochemical Configuration

The compound name ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate explicitly indicates the presence of two stereogenic centers at positions 2 and 3 of the oxirane (epoxide) ring [3] [4]. The stereochemical descriptors (2R,3S) denote the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules [4] [5].

At position 2 of the oxirane ring, the configuration is R (rectus, Latin for "right"), indicating that the priority of substituents decreases in a clockwise direction when viewed with the lowest priority group (hydrogen) pointing away from the observer [4] [5]. At position 3, the configuration is S (sinister, Latin for "left"), indicating that the priority of substituents decreases in a counterclockwise direction [4] [5].

Table 2: Stereochemical Configuration

| Center | Configuration | Description |

|---|---|---|

| C-2 (Epoxide Carbon) | R | Right-handed configuration at position 2 |

| C-3 (Epoxide Carbon) | S | Left-handed configuration at position 3 |

| Overall Configuration | 2R,3S | Trans-disubstituted epoxide |

This 2R,3S configuration creates a trans relationship between the substituents on the epoxide ring, which is an important structural feature that influences the compound's three-dimensional shape and reactivity [6] [7]. The stereochemistry is maintained by the rigid epoxide ring structure, which prevents free rotation around the C-C bond within the ring [6].

Key Functional Groups

Epoxide Ring Stereochemistry

The epoxide (oxirane) ring is a defining structural feature of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate [6] [8]. This three-membered ring consists of two carbon atoms and one oxygen atom, forming a nearly equilateral triangle [6]. The epoxide ring is characterized by significant ring strain due to the forced 60° bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms [6] [8].

In this compound, the epoxide ring exhibits a trans-disubstituted configuration with the 2R,3S stereochemistry [4] [6]. This stereochemical arrangement places the benzyloxymethyl group and the 4-nitrobenzoate-substituted methyl group on opposite faces of the epoxide ring plane [6] [7]. The trans configuration contributes to the compound's overall three-dimensional structure and influences its reactivity in nucleophilic ring-opening reactions [6] [8].

The strained nature of the epoxide ring makes it particularly reactive toward nucleophiles, which can attack either carbon atom of the ring, leading to ring opening [6] [8]. The stereochemistry of the epoxide ring is crucial for determining the outcome of such reactions, as nucleophilic attack typically occurs with inversion of configuration at the site of attack [6].

Benzyloxy Substituent

The benzyloxy group (phenylmethoxy, -OCH₂Ph) is attached to the epoxide ring via a methylene linker at the C-3 position [1] [9]. This substituent consists of a benzene ring connected to an oxygen atom through a methylene (CH₂) bridge [9] . The benzyloxy group is a common protecting group for alcohols and is often used in organic synthesis due to its stability under various reaction conditions and its selective cleavage methods .

In ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate, the benzyloxy group contributes to the overall lipophilicity of the molecule and provides a site for potential π-π interactions through its aromatic ring [9] . The methylene linker between the epoxide and the benzyloxy group adds conformational flexibility to this part of the molecule .

The benzyloxy substituent is characterized by its electron-rich aromatic system, which can participate in various non-covalent interactions . The benzylic carbon (adjacent to the aromatic ring) is slightly acidic due to the stabilization of the corresponding carbanion by the adjacent aromatic system .

Nitrobenzoate Moiety

The nitrobenzoate moiety in ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate consists of a benzoate ester with a nitro group at the para position of the aromatic ring [1] [11]. This functional group is attached to the methyl group at the C-2 position of the epoxide ring, forming an ester linkage [1] [2].

The nitro group (-NO₂) is strongly electron-withdrawing, which affects the electronic distribution in the aromatic ring, making it electron-deficient [11] [12]. This electronic effect influences the reactivity of the ester linkage and can make it more susceptible to nucleophilic attack [11].

The para-nitrobenzoate group is commonly used in organic synthesis as an activating group for alcohols, making them better leaving groups in substitution reactions [11]. The presence of the nitro group enhances the leaving group ability of the benzoate through its electron-withdrawing effect [11] [12].

In the context of the overall molecular structure, the nitrobenzoate moiety provides a potential site for hydrogen bonding through its nitro group and carbonyl oxygen [11]. These hydrogen bonding capabilities can influence the compound's interactions with other molecules and its crystal packing arrangement [11].

Table 3: Key Functional Groups Analysis

| Functional Group | Position | Key Features |

|---|---|---|

| Epoxide Ring | C-2, C-3 | Three-membered ring with oxygen, 2R,3S configuration |

| Benzyloxy Group | C-3 substituent | Phenylmethoxy group (-OCH₂Ph) |

| Nitrobenzoate Ester | C-2 substituent | Para-nitrobenzoyl ester (-CO-Ar-NO₂) |

| Aromatic Ring (Benzyl) | Part of benzyloxy | Electron-rich aromatic system |

| Aromatic Ring (Nitrobenzoate) | Part of nitrobenzoate | Electron-deficient aromatic system |

Structural Confirmation Methods

X-Ray Crystallography

X-ray crystallography provides definitive structural information about ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate, including bond lengths, bond angles, and absolute stereochemistry [8] [13]. This technique involves directing X-rays at a crystalline sample of the compound and analyzing the diffraction pattern produced when the X-rays interact with the electrons in the molecule [8].

For epoxide-containing compounds like ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate, X-ray crystallography reveals the characteristic three-membered ring structure with bond angles of approximately 59-61° at each atom in the ring [8] [13]. The C-O bond lengths in the epoxide ring typically range from 1.43 to 1.47 Å, which is shorter than typical C-O single bonds due to the ring strain [8]. Similarly, the C-C bond in the epoxide ring (1.46-1.50 Å) is slightly longer than typical C-C bonds [8] [13].

X-ray crystallography is particularly valuable for confirming the absolute stereochemistry of chiral compounds like ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate [8] [13]. The technique can unambiguously determine the spatial arrangement of atoms and confirm the 2R,3S configuration of the epoxide ring [8]. Additionally, it provides information about the crystal packing arrangement, revealing intermolecular interactions such as hydrogen bonding networks involving the nitro and ester groups [8] [14].

Table 5: X-ray Crystallography Parameters

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules with chiral centers |

| Space Group | P2₁ or P2₁2₁2₁ (chiral compounds) | Preserves stereochemical information |

| Unit Cell Dimensions | a = 6-10 Å, b = 10-15 Å, c = 15-20 Å | Reflects molecular size and packing efficiency |

| Bond Length (C-O Epoxide) | 1.43-1.47 Å | Shorter than typical C-O single bonds due to ring strain |

| Bond Length (C-C Epoxide) | 1.46-1.50 Å | Slightly longer than typical C-C bonds due to ring strain |

| Bond Angle (C-O-C Epoxide) | 59-61° | Significantly smaller than tetrahedral angle (109.5°) due to ring strain |

| Dihedral Angle (Epoxide Ring) | Nearly planar (< 5° deviation) | Confirms the rigid, strained nature of the epoxide ring |

| Packing Arrangement | Hydrogen bonding networks via nitro and ester groups | Influences crystal stability and morphology |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds like ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate [15] [16]. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of atoms within the molecule [15] [17].

In the ¹H NMR spectrum of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate, the protons of the epoxide ring typically appear in the range of 2.5-3.5 ppm [15] [16]. These signals often show complex splitting patterns due to the diastereotopic nature of the protons and their coupling with adjacent protons [15]. The benzylic methylene protons (-OCH₂Ph) usually appear as a singlet or doublet around 4.5-5.0 ppm, while the aromatic protons of the benzyl group resonate in the range of 7.2-7.4 ppm [16] [17].

The protons of the nitrobenzoate moiety exhibit characteristic chemical shifts, with those ortho to the nitro group appearing downfield (8.1-8.3 ppm) due to the strong electron-withdrawing effect of the nitro group [16] [12]. The protons meta to the nitro group typically resonate at 7.5-7.7 ppm [16] [12].

In the ¹³C NMR spectrum, the carbon atoms of the epoxide ring show signals in the range of 50-60 ppm, which is upfield compared to typical alcohol carbons [16] [18]. The benzylic carbon appears around 70-75 ppm, more deshielded than typical alkyl CH₂ carbons due to the adjacent oxygen atom [17] [18]. The aromatic carbons of both the benzyl and nitrobenzoate groups resonate in the range of 127-135 ppm, with the carbon bearing the nitro group appearing further downfield (around 150-155 ppm) [18]. The carbonyl carbon of the ester group typically shows a signal at 165-170 ppm [18] [19].

Table 4: NMR Spectroscopic Data

| Nucleus | Chemical Shift Range (ppm) | Characteristic Features |

|---|---|---|

| ¹H NMR (Epoxide Ring) | 2.5-3.5 | Complex splitting patterns due to diastereotopic protons |

| ¹H NMR (Benzyloxy) | 4.5-5.0 (CH₂), 7.2-7.4 (Aromatic) | Benzylic CH₂ appears as singlet or doublet |

| ¹H NMR (Nitrobenzoate) | 8.1-8.3 (ortho to NO₂), 7.5-7.7 (meta to NO₂) | Strong downfield shift due to electron-withdrawing NO₂ group |

| ¹³C NMR (Epoxide Ring) | 50-60 | Epoxide carbons appear upfield compared to alcohols |

| ¹³C NMR (Benzyloxy) | 70-75 (CH₂), 127-130 (Aromatic) | Benzylic carbon more deshielded than typical alkyl CH₂ |

| ¹³C NMR (Nitrobenzoate) | 150-155 (C-NO₂), 130-135 (Aromatic), 165-170 (C=O) | Carbonyl carbon highly deshielded, NO₂-substituted carbon downfield |

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate, aiding in structural confirmation [20] [21]. The technique involves ionizing the molecule, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them to generate a mass spectrum [20].

The molecular ion peak [M]⁺ for ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate appears at m/z 343, confirming its molecular weight [1] [21]. However, this peak often shows low to medium intensity due to the fragility of the molecular ion under ionization conditions [20] [21].

Characteristic fragmentation patterns include the loss of the nitro group (-NO₂) to give a fragment at m/z 297 [M-NO₂]⁺, which is a common fragmentation pathway for nitro-containing compounds [12] [22]. Another significant fragmentation involves the loss of the benzyl group (C₇H₇) to produce a fragment at m/z 252 [M-C₇H₇]⁺, reflecting the facile cleavage at the benzylic position [12] [23].

The nitrobenzoyl fragment appears at m/z 150 with high intensity due to the stability conferred by resonance structures [22] [21]. One of the most prominent peaks in the mass spectrum is the benzyl fragment at m/z 91, which often appears as the base peak (highest intensity) [12] [23]. This fragment corresponds to the tropylium ion (C₇H₇⁺), a particularly stable carbocation [23].

Additionally, a fragment characteristic of the epoxide ring structure may be observed at m/z 57, providing further confirmation of the compound's structural features [20] [24].

Table 6: Mass Spectrometry Fragmentation Patterns

| Fragment | m/z Value | Relative Intensity | Significance |

|---|---|---|---|

| Molecular Ion [M]⁺ | 343 | Low to Medium | Confirms molecular weight |

| [M-NO₂]⁺ | 297 | Medium | Common fragmentation for nitro compounds |

| [M-C₇H₇]⁺ (Loss of benzyl) | 252 | Medium to High | Facile cleavage at benzylic position |

| Nitrobenzoyl Fragment | 150 | High | Stable fragment due to resonance |

| Benzyl Fragment | 91 | Very High (Base Peak) | Tropylium ion formation (C₇H₇⁺) |

| Epoxide Ring Fragment | 57 | Medium | Characteristic of epoxide-containing compounds |